molecular formula C10H10BrClO2 B15248337 Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate

Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate

Cat. No.: B15248337
M. Wt: 277.54 g/mol
InChI Key: DHJQHXCOYZCNJD-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate is a halogenated aromatic ester characterized by a methyl ester group linked to a phenyl ring substituted at the 2-, 3-, and 5-positions with methyl, bromo, and chloro groups, respectively.

Halogenated aromatic esters are widely utilized as intermediates in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate

InChI

InChI=1S/C10H10BrClO2/c1-6-7(4-10(13)14-2)3-8(12)5-9(6)11/h3,5H,4H2,1-2H3

InChI Key

DHJQHXCOYZCNJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)Cl)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate typically involves the esterification of 2-(3-bromo-5-chloro-2-methylphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(3-bromo-5-chloro-2-methylphenyl)acetic acid+methanolacid catalystMethyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate+water\text{2-(3-bromo-5-chloro-2-methylphenyl)acetic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(3-bromo-5-chloro-2-methylphenyl)acetic acid+methanolacid catalyst​Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., amino or thiol derivatives.

    Reduction: Methyl 2-(3-bromo-5-chloro-2-methylphenyl)ethanol.

    Oxidation: 2-(3-bromo-5-chloro-2-methylphenyl)acetic acid.

Scientific Research Applications

Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromo-5-chloro-2-methylphenyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms (bromine and chlorine) can enhance its binding affinity to certain molecular targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The target compound differs significantly from structurally related esters in terms of substituent effects:

Key Structural Analogs :
  • Compound A (): 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl ester with a 4-methyl-5-(3-(methyl(neopentyl)amino)phenyl)-4H-1,2,4-triazol-3-ylthio group.
  • Compound B (): Similar to Compound A but with an isobutyl/propylamino-substituted phenyl group.
  • HWE Reagents (): Phosphoryl-containing esters like methyl 2-[bis(benzylthio)phosphoryl]acetate, used in Horner–Wadsworth–Emmons (HWE) reactions.
Property Target Compound Compound A HWE Reagents
Core Structure Halogenated phenyl acetate Bicyclic + triazole-thio Phosphoryl acetate
Substituent Effects Electron-withdrawing (Br, Cl) + steric (Me) Electron-donating (amino groups) Electron-withdrawing (phosphoryl)
Predicted logP High (~3.5–4.0)* Moderate (~2.0–3.0)* Moderate (~1.5–2.5)*
Reactivity Susceptible to hydrolysis Likely stable due to bulky groups High in olefination reactions

*Predicted using fragment-based methods (e.g., Crippen’s method).

Electronic Effects :
  • The bromo and chloro groups in the target compound create an electron-deficient aromatic ring, enhancing electrophilic substitution resistance but increasing susceptibility to nucleophilic attack (e.g., ester hydrolysis) compared to non-halogenated analogs.
  • In contrast, Compounds A and B () feature electron-donating amino and alkyl groups, which may stabilize the ester linkage and enhance biological activity through hydrogen bonding .

Reactivity and Functional Comparisons

Ester Hydrolysis :
  • The target compound’s electron-withdrawing substituents likely accelerate hydrolysis under basic or acidic conditions relative to Compounds A and B, which are sterically shielded by bicyclic and triazole-thio groups .
  • HWE reagents () exhibit distinct reactivity, participating in carbonyl olefination rather than hydrolysis due to their phosphoryl groups .

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